molecular formula C13H14N2O B1672942 Harmaline CAS No. 304-21-2

Harmaline

Cat. No. B1672942
CAS RN: 304-21-2
M. Wt: 214.26 g/mol
InChI Key: RERZNCLIYCABFS-UHFFFAOYSA-N
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Description

Harmaline is a harmala alkaloid in which the harman skeleton is methoxy-substituted at C-7 and has been reduced across the 3,4 bond . It has a role as a oneirogen .


Synthesis Analysis

Harmaline can be synthesized by thermolysis of substituted 4-aryl-3-azidopyridines . Another method involves the dehydration of the corresponding 1-hydroxymethyl-1,2,3,4-tetrahydro-β-carbolines .


Molecular Structure Analysis

Harmaline has a molecular formula of C13H14N2O . Its IUPAC name is 7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole . The molecular weight is 214.26 g/mol .


Chemical Reactions Analysis

Harmaline alters chemical characteristics and fluorescence emission properties when incorporated with hydroxypropyl-β-cyclodextrin .


Physical And Chemical Properties Analysis

Harmaline has a density of 1.3±0.1 g/cm3, a boiling point of 392.1±42.0 °C at 760 mmHg, and a molar refractivity of 61.9±0.5 cm3 .

Scientific Research Applications

Analytical Chemistry Application

Harmaline has been utilized in the development of novel analytical approaches for its sensitive determination in natural food products. A study by Švorc et al. (2015) developed a pulse voltammetric technique using a boron-doped diamond electrode for the quantification of harmaline in extracts of natural food products, demonstrating its importance in quality control analysis of food products containing harmaline Švorc et al., 2015.

Bioinsecticidal Activity

Research by Rharrabe et al. (2007) explored harmaline's bioinsecticidal effects against the 4th instar larvae of Plodia interpunctella, a species of moth. Harmaline caused weight loss in larvae, reduced protein and glycogen contents, inhibited α-amylase activity, and induced severe cytotoxicity in the midgut epithelial cells, leading to larval mortality and preventing their development to pupal and adult stages Rharrabe et al., 2007.

Neuropharmacological Research

Harmaline has been extensively studied for its neuropharmacological properties. It is frequently used to induce tremor in rodent models, serving as a potential model for essential tremor research. Miwa (2008) highlighted harmaline's action on inferior olive neurons, causing enhanced neuronal synchrony and rhythmicity in the olivocerebellar system, and inducing selective cerebellar Purkinje cell death Miwa, 2008.

Anticancer Activity

Harmaline isolated from Peganum harmala showed promising results in suppressing the growth of esophageal squamous cell carcinoma (ESCC) by targeting the mammalian target of rapamycin (mTOR). Zhang et al. (2021) demonstrated harmaline's ability to reduce cell proliferation and induce G2/M phase cell-cycle arrest, providing insights into its potential as a therapeutic agent for treating ESCC Zhang et al., 2021.

Antiparasitic Activity

In vitro studies by Di Giorgio et al. (2004) investigated the antileishmanial activity of harmaline toward parasites of the species Leishmania infantum. Harmaline exhibited a strong antileishmanial activity against the intracellular amastigote form of the parasite, highlighting its potential in developing antiparasitic treatments Di Giorgio et al., 2004.

Safety And Hazards

Harmaline is harmful if swallowed . It is classified as hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

Harmaline has potential cytotoxic activities in glioblastoma cells . It induces cell cycle arrest and apoptosis, repression of migration, possibly invasion, and metastasis . It has also been used in the treatment of Essential Tremor (ET), and recent treatment advances and future directions of development show a great deal of promise for ET therapeutics .

properties

IUPAC Name

7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7,15H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERZNCLIYCABFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=C1NC3=C2C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Record name harmaline
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041038
Record name Harmaline
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Harmaline
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Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble in water, alcohol, ether; quite soluble in hot alcohol, dilute acids, Soluble in chloroform, pyridine
Record name SID11533026
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name HARMALINE
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Mechanism of Action

Three psychological active principles from the seeds of Peganum harmala L., harmine, harmaline and harmalol, showed vasorelaxant activities in isolated rat thoracic aorta preparations precontracted by phenylephrine or KCl with rank order of relaxation potency of harmine > harmaline > harmalol. The vasorelaxant effects of harmine and harmaline (but not harmalol) were attenuated by endothelium removal or pretreatment with a nitric oxide (NO) synthase Nomega-nitro-L-arginine methyl ester. In cultured rat aortic endothelial cells, harmine and harmaline (but not harmalol) increased NO release, which was dependent on the presence of external Ca2+. In endothelium-denuded preparations, pretreatment of harmine, harmaline or harmalol (3-30 microM) inhibited phenylephrine-induced contractions in a non-competitive manner. Receptor binding assays indicated that all 3 compounds interacted with cardiac alpha1-adrenoceptors with comparable affinities (Ki value around 31 - 36 microM), but only harmine weakly interacted with the cardiac 1,4-dihydropyridine binding site of L-type Ca2+ channels (Ki value of 408 microM). Therefore, the present results suggested that the vasorelaxant effects of harmine and harmaline are attributed to their actions on the endothelial cells to release NO and on the vascular smooth muscles to inhibit the contractions induced by the activation of receptor-linked and voltage-dependent Ca2+ channels. The vasorelaxant effect of harmalol was not endothelium-dependent.
Record name HARMALINE
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Product Name

Harmaline

Color/Form

Orthorhombic bipyramidal prisms, tablets from methanol, rhombic octahedra from ethanol

CAS RN

304-21-2
Record name Harmaline
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Record name Harmaline
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Melting Point

229-231 °C, 250 - 251 °C
Record name HARMALINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7645
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Harmaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030310
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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